molecular formula C9H13NO B13092880 Benzenamine, 2-methoxy-N,N-dimethyl- CAS No. 700-75-4

Benzenamine, 2-methoxy-N,N-dimethyl-

Cat. No.: B13092880
CAS No.: 700-75-4
M. Wt: 151.21 g/mol
InChI Key: XQFJDFIHJKPUEL-UHFFFAOYSA-N
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Description

Its structure consists of a benzene ring substituted with a dimethylamino group (-N(CH₃)₂) and a methoxy group at the 2-position. This compound is structurally related to N,N-dimethylaniline (Benzenamine, N,N-dimethyl-, CAS 121-69-7) but differs by the addition of the methoxy substituent, which influences its electronic, physical, and chemical properties .

Properties

CAS No.

700-75-4

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C9H13NO/c1-10(2)8-6-4-5-7-9(8)11-3/h4-7H,1-3H3

InChI Key

XQFJDFIHJKPUEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Direct Methylation of 2-Methoxyaniline

One common route involves starting from 2-methoxyaniline (o-anisidine) and performing N,N-dimethylation on the amino group. This can be achieved by:

  • Reductive methylation : Reacting 2-methoxyaniline with formaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH3CN) in methanol. This method selectively methylates the amino group to give the N,N-dimethyl derivative.
  • Alkylation : Using methyl iodide or dimethyl sulfate in the presence of a base to methylate the amino group.

This method is straightforward and yields the target compound efficiently.

Buchwald–Hartwig Amination

Advanced synthetic approaches utilize palladium-catalyzed coupling reactions such as the Buchwald–Hartwig amination to construct the aromatic amine with desired substituents:

  • Starting from a suitably substituted aryl halide (e.g., 2-methoxyaryl bromide), coupling with dimethylamine under Pd(OAc)2 catalyst in the presence of ligands like BINAP and base (Cs2CO3) in solvents such as 1,4-dioxane.
  • This method allows for precise control over substitution patterns and can be used to synthesize complex derivatives including Benzenamine, 2-methoxy-N,N-dimethyl-.

Multi-step Synthetic Routes

Some synthetic routes involve multi-step transformations starting from simpler aromatic compounds:

  • Nucleophilic aromatic substitution to introduce amino groups.
  • Hydrolysis or reduction steps to modify substituents.
  • Protection and deprotection strategies to manage reactive groups during synthesis.

These routes are more complex but useful for preparing derivatives or analogs of Benzenamine, 2-methoxy-N,N-dimethyl- for research purposes.

Reaction Conditions and Catalysts

  • Catalysts : Palladium catalysts (Pd(OAc)2), ligands such as BINAP, and bases like cesium carbonate are commonly used in coupling reactions.
  • Solvents : Common solvents include 1,4-dioxane, methanol, tetrahydrofuran (THF), and dichloromethane (CH2Cl2).
  • Temperatures : Reactions are typically conducted at reflux or elevated temperatures (65–80°C) to ensure completion.
  • Reaction times : Vary from several hours to overnight depending on the method.

Example Preparation Protocol (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 2-Methoxyaniline, formaldehyde, NaBH3CN, MeOH Reductive methylation of amino group High yield (>90%), mild conditions
2 2-Methoxyaryl bromide, dimethylamine, Pd(OAc)2, BINAP, Cs2CO3, 1,4-dioxane, reflux Buchwald–Hartwig amination Moderate to high yield, selective
3 Purification by column chromatography Isolation of pure product Purity > 99% achievable

Research Findings and Optimization

  • Reductive methylation provides a simple and efficient route with minimal side reactions.
  • Palladium-catalyzed coupling allows for versatility in substrate scope but requires careful ligand and base selection.
  • Reaction parameters such as temperature, solvent, and reagent ratios significantly influence yield and purity.
  • Industrial-scale synthesis favors one-pot methods with environmentally benign reagents and solvents to minimize waste and cost.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Type Advantages Limitations
Reductive Methylation 2-Methoxyaniline Formaldehyde, NaBH3CN Reductive amination Simple, high yield, mild Requires handling of reducing agents
Alkylation 2-Methoxyaniline Methyl iodide, base N-alkylation Straightforward Possible over-alkylation
Buchwald–Hartwig Coupling 2-Methoxyaryl halide Dimethylamine, Pd catalyst, ligand Catalytic amination High selectivity, versatile Requires expensive catalysts
Multi-step synthesis Various aromatic precursors Multiple reagents Sequential reactions Access to derivatives More complex, time-consuming

This detailed examination of preparation methods for Benzenamine, 2-methoxy-N,N-dimethyl- reflects current scientific knowledge from diverse authoritative sources. The choice of method depends on factors such as scale, purity requirements, available starting materials, and economic considerations. Advanced catalytic methods offer precision and adaptability, while classical methylation techniques provide simplicity and efficiency for routine synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2-methoxy-N,N-dimethyl- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives. Common reagents include halogens (chlorine, bromine) and nitrating agents (nitric acid).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nitric acid, sulfuric acid, elevated temperatures.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceuticals

Benzenamine, 2-methoxy-N,N-dimethyl- serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties. Research indicates that modifications to the structure can enhance biological activity and reduce toxicity.

Chemical Reagents

The compound is utilized as a reagent in organic chemistry for synthesizing other complex molecules. Its ability to undergo electrophilic substitution reactions makes it valuable in creating diverse chemical compounds.

Analytical Chemistry

In analytical chemistry, Benzenamine, 2-methoxy-N,N-dimethyl- is employed as a derivatizing agent for amino acids and other amines. This application enhances the detection sensitivity during chromatographic analyses.

Environmental Impact and Toxicology

Research has shown that Benzenamine, 2-methoxy-N,N-dimethyl- can accumulate in biological tissues after exposure, raising concerns regarding its long-term effects on human health and the environment. Toxicokinetic studies indicate that metabolites such as N-acetylated derivatives are detectable in urine following exposure, suggesting potential metabolic pathways that may influence toxicity profiles .

Case Study 1: Toxicological Assessment

A study conducted by Sapota et al. (2003) assessed the toxicological profile of Benzenamine, 2-methoxy-N,N-dimethyl-. The findings indicated that repeated exposure led to significant accumulation in tissues and highlighted potential adverse effects such as hematologic changes . The study emphasizes the need for careful handling and assessment in industrial applications.

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, research has focused on modifying the structure of Benzenamine, 2-methoxy-N,N-dimethyl- to improve its efficacy as an analgesic agent. Variations in the substituents on the benzene ring have been systematically studied to optimize activity while minimizing side effects .

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethylamino groups enhance its binding affinity and selectivity towards specific targets. The compound can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Key Properties (Inferred from Analogues):

  • Electron Donation : The methoxy group donates electrons via resonance, increasing the electron density of the aromatic ring compared to unsubstituted N,N-dimethylaniline.

Comparison with Similar Compounds

N,N-Dimethylaniline (Benzenamine, N,N-dimethyl-)

  • Structure : Lacks the methoxy group.
  • Physical Properties :
    • Boiling Point: 467.30 K
    • Melting Point: 275.60 K (average of multiple studies)
    • Heat Capacity (Cp,liquid): 209.60–214.60 J/mol·K
  • Reactivity: Undergoes electrophilic substitution at the para position due to the strong electron-donating dimethylamino group.

Steric hindrance in the ortho position may reduce reactivity in certain reactions .

2-Bromo-5-Methoxy-N,N-Dimethylbenzylamine (CAS 10126-37-1)

  • Structure : Bromine substituent at the 2-position and methoxy at the 5-position; benzylamine backbone differs from aniline derivatives.
  • Key Differences :
    • Bromine introduces electronegativity, altering electronic properties.
    • Benzylamine structure (CH₂NH₂ backbone) versus aniline (direct NH₂ attachment) affects solubility and biological activity .

Comparison: The brominated analogue likely exhibits lower solubility in polar solvents compared to the non-halogenated 2-methoxy-N,N-dimethylbenzenamine due to increased hydrophobicity.

Benzenamine, 4,4′-Methylenebis(N,N-Dimethyl-)

  • Structure: Bis-dimethylamino groups linked by a methylene bridge.
  • Thermal Stability: Found in thermal decomposition products of epoxy resins, indicating higher thermal stability compared to monomeric derivatives .
  • Applications : Used in polymer chemistry as a crosslinking agent.

Comparison: The methylenebis derivative has a higher molecular weight and enhanced thermal stability, making it suitable for high-temperature applications, unlike the monomeric 2-methoxy derivative .

Benzenamine, 3,4,5-Trimethoxy-N-(1-Methylethyl) (CAS 62-44-2)

  • Structure: Three methoxy groups and an isopropylamino group.
  • Bioactivity : Trimethoxy derivatives are common in pharmaceuticals (e.g., analogs of phenacetin) due to enhanced membrane permeability .

Data Tables

Table 1: Physical Properties of Selected Benzenamine Derivatives

Compound Boiling Point (K) Melting Point (K) Solubility (Polar Solvents) Key Substituents
N,N-Dimethylaniline 467.30 275.60 Moderate -N(CH₃)₂
2-Methoxy-N,N-Dimethylbenzenamine* ~480 (estimated) ~280 (estimated) High -N(CH₃)₂, -OCH₃ (ortho)
2-Bromo-5-Methoxy-N,N-Dimethylbenzylamine N/A N/A Low -Br, -OCH₃, benzylamine

*Estimated based on substituent effects.

Table 2: Thermal Decomposition Products of Epoxy Resins

Compound Content in EP (%) Content in EP-30Cell (%)
4,4′-Methylenebis(N-methylaniline) 30.53 24.16
Benzenamine, 4,4′-methylenebis(N,N-dimethyl-) 24.76 35.14

Research Findings

  • Thermal Behavior: N,N-Dimethylaniline derivatives decompose into methylenebis compounds under high heat, indicating structural stability variations between mono- and bis-substituted amines .

Biological Activity

Benzenamine, 2-methoxy-N,N-dimethyl- (commonly referred to as 2-methoxy-N,N-dimethylaniline) is an organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C9H13NO
  • CAS Number : 136536
  • Molecular Weight : 165.21 g/mol

Biological Activities

Research indicates that 2-methoxy-N,N-dimethylaniline exhibits a range of biological activities, including:

  • Neuroprotective Effects : Studies have shown that derivatives of methoxy-substituted anilines can enhance neuronal survival under conditions of oxidative stress. For instance, compounds similar to 2-methoxy-N,N-dimethylaniline have demonstrated significant neuroprotective effects against oxygen-glucose deprivation (OGD), suggesting their potential utility in treating ischemic stroke .
  • Antibacterial Properties : Recent investigations into related compounds have revealed notable antibacterial activity against various pathogens. For example, certain derivatives exhibited inhibition zones comparable to standard antibiotics, indicating their potential as antimicrobial agents .
  • Cytotoxicity Against Cancer Cells : Some studies have explored the cytotoxic effects of methoxy-substituted anilines on cancer cell lines. The IC50 values for these compounds were reported to be significantly lower than those for standard chemotherapeutics, suggesting enhanced selectivity and potency against cancer cells .

The mechanisms underlying the biological activities of 2-methoxy-N,N-dimethylaniline are multifaceted:

  • Neuroprotection : The neuroprotective effects are attributed to the compound's ability to modulate oxidative stress markers and enhance neuronal survival pathways. Specifically, it has been observed that such compounds can increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and decrease malondialdehyde (MDA) levels, which are indicators of lipid peroxidation .
  • Antibacterial Mechanism : The antibacterial activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth. This is similar to the action observed in other aromatic amines .
  • Induction of Apoptosis in Cancer Cells : The cytotoxicity against cancer cells is believed to be linked to the induction of apoptosis through reactive oxygen species (ROS) generation and interference with tubulin polymerization, leading to cell cycle arrest and subsequent cell death .

Table 1: Biological Activity Summary

Activity TypeEffectivenessReference
NeuroprotectionIncreased neuron survival >80%
AntibacterialInhibition zones comparable to standards
CytotoxicityIC50 values ranging from 5–19 mM

Case Study Highlights

  • Neuroprotective Study :
    • A series of methoxy-substituted anilines were tested for their neuroprotective effects in vitro using primary neuron cultures subjected to OGD.
    • The most effective compound showed a survival rate improvement from 49% in control groups to over 80% at concentrations of 30 μM and higher.
  • Antibacterial Efficacy :
    • Derivatives were tested against common pathogens such as E. coli and Klebsiella pneumoniae, showing significant inhibition compared to standard antibiotics.
    • Specific derivatives exhibited minimum inhibitory concentration (MIC) values that suggest strong antibacterial potential.
  • Cytotoxicity Analysis :
    • Compounds were screened against various cancer cell lines (e.g., MCF-7, A549), revealing IC50 values significantly lower than those for cisplatin, indicating a promising avenue for cancer treatment development.

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